molecular formula C23H29N3O3 B2867815 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-66-2

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2867815
CAS No.: 922088-66-2
M. Wt: 395.503
InChI Key: UGARHPCUDZKBNK-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic core linked to a secondary amine bearing a 1-methylindolin-5-yl group and a morpholinoethyl moiety. The indolinyl and morpholino groups may enhance binding affinity or pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-25-9-8-18-14-17(6-7-21(18)25)22(26-10-12-29-13-11-26)16-24-23(27)19-4-3-5-20(15-19)28-2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGARHPCUDZKBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The indolinyl and morpholinoethyl groups are then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural elements include:

  • 3-Methoxybenzamide core : Common in bioactive molecules due to its hydrogen-bonding capacity.
  • Morpholinoethyl group: Enhances solubility and serves as a hydrogen-bond acceptor.
  • 1-Methylindolin-5-yl group : A rigid, aromatic bicyclic system that may interact with hydrophobic binding pockets.

Table 1: Structural and Functional Comparisons

Compound Name (Reference) Core Structure Key Substituents Biological Activity
Target Compound 3-Methoxybenzamide 1-Methylindolin-5-yl, morpholinoethyl Hypothetical (e.g., kinase inhibition)
3-Methoxy-N-(pyrazol-phenyl-morpholino)benzamide Benzamide Pyrazolyl, morpholinoethoxy Platelet aggregation inhibitor
Fluorinated 3-Benzyl-5-Indolecarboxamides Indolecarboxamide Fluorinated alkyl, benzyl Leukotriene D4/E4 antagonists
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy, dimethyl Metal-catalyzed C–H functionalization
Quinazolin-3-yl-Benzamide Benzamide Quinazolinyl, purinyl Undisclosed (structural complexity)
Pharmacological and Biochemical Profiles
  • Activity of Pyrazolyl-Benzamide (): Exhibits antiplatelet activity, suggesting the morpholinoethoxy group may modulate platelet receptor interactions. The target’s morpholinoethyl group could similarly influence target engagement .
  • Fluorinated Indolecarboxamides () : Demonstrate potent leukotriene antagonism, highlighting the role of fluorinated alkyl chains in enhancing binding affinity. The target’s 1-methylindolinyl group may mimic indole’s aromatic interactions but with altered steric effects .
  • Hydroxy-Dimethylethyl-Benzamide (): Non-pharmacological use in metal-catalyzed reactions, underscoring the versatility of benzamide directing groups .
Physicochemical Properties
  • Lipophilicity: The morpholino group in the target compound may reduce logP compared to purely aromatic analogs (e.g., quinazolinyl-benzamide in ) .
  • Metabolic Stability : The 1-methylindolinyl group could improve resistance to oxidative metabolism relative to pyrazolyl or indole-based compounds .

Biological Activity

3-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse scientific sources.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H28N2O3C_{23}H_{28}N_{2}O_{3} and a molecular weight of approximately 396.48 g/mol. It features a methoxy group, an indoline moiety, and a morpholinoethyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Antiproliferative Activity : Studies have shown that derivatives can inhibit cancer cell lines, with IC50 values indicating significant potency. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, including MCF-7 and HCT116 .
  • Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of these compounds, which is crucial for mitigating oxidative stress in cells .
  • Antibacterial Activity : Some derivatives have shown notable antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported around 8 µM .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiproliferative Effects : In a study involving N-substituted benzimidazole carboxamides, certain derivatives exhibited strong antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM) . This suggests that structural modifications similar to those in this compound may enhance therapeutic efficacy.
  • Antioxidant Activity : Research indicated that compounds with methoxy and hydroxy substituents showed improved antioxidant activity compared to standard antioxidants like BHT . This property is vital for developing compounds aimed at reducing oxidative damage in various diseases.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives could modulate specific signaling pathways involved in cancer progression, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50/MIC Values
Compound AMethoxy, IndolineAntiproliferativeIC50 = 3.1 µM
Compound BHydroxy, BenzamideAntioxidantIC50 = 4.4 µM
Compound CMorpholinoAntibacterialMIC = 8 µM

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